molecular formula C26H21NO6 B12473156 4-(methoxycarbonyl)phenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

4-(methoxycarbonyl)phenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate

Cat. No.: B12473156
M. Wt: 443.4 g/mol
InChI Key: WPTCZOHWTAYUNS-UHFFFAOYSA-N
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Description

4-(methoxycarbonyl)phenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is a complex organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its unique structure, which includes a methoxycarbonyl group and a dioxooctahydro-ethenocyclopropa-isoindol moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(methoxycarbonyl)phenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate typically involves multiple steps, including the formation of intermediate compounds. One common method is the Suzuki-Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds . This reaction involves the use of palladium catalysts and boronic acids under mild conditions .

Industrial Production Methods

Industrial production of this compound may involve scaling up the Suzuki-Miyaura coupling reaction. This process requires careful control of reaction conditions, such as temperature, pressure, and the concentration of reactants, to ensure high yield and purity .

Chemical Reactions Analysis

Types of Reactions

4-(methoxycarbonyl)phenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

    Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium for Suzuki-Miyaura coupling) .

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may yield alcohols.

Scientific Research Applications

4-(methoxycarbonyl)phenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate has several scientific research applications, including:

Mechanism of Action

The mechanism of action of 4-(methoxycarbonyl)phenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate involves its interaction with specific molecular targets and pathways. These interactions can lead to various biological effects, such as inhibition of enzymes or modulation of signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-(methoxycarbonyl)phenyl 4-(1,3-dioxooctahydro-4,6-ethenocyclopropa[f]isoindol-2(1H)-yl)benzoate is unique due to its complex structure and the presence of both methoxycarbonyl and dioxooctahydro-ethenocyclopropa-isoindol moieties. This combination of functional groups provides it with distinct chemical and biological properties compared to similar compounds .

Properties

Molecular Formula

C26H21NO6

Molecular Weight

443.4 g/mol

IUPAC Name

(4-methoxycarbonylphenyl) 4-(3,5-dioxo-4-azatetracyclo[5.3.2.02,6.08,10]dodec-11-en-4-yl)benzoate

InChI

InChI=1S/C26H21NO6/c1-32-25(30)13-4-8-16(9-5-13)33-26(31)14-2-6-15(7-3-14)27-23(28)21-17-10-11-18(20-12-19(17)20)22(21)24(27)29/h2-11,17-22H,12H2,1H3

InChI Key

WPTCZOHWTAYUNS-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CC=C(C=C1)OC(=O)C2=CC=C(C=C2)N3C(=O)C4C5C=CC(C4C3=O)C6C5C6

Origin of Product

United States

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